molecular formula C20H20N4O4S2 B12169080 3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12169080
M. Wt: 444.5 g/mol
InChI Key: PINJUEZXLSJKEQ-OWBHPGMISA-N
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Description

This compound belongs to a class of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives, which are characterized by a conjugated system involving a thiazolidinone core, an arylidene substituent, and a propanoic acid side chain. Its structure includes:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a piperidin-1-yl group at position 2.
  • A (5Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone moieties.
  • A 2-thioxo-1,3-thiazolidin-4-one ring with a propanoic acid substituent at position 3.

The Z-configuration at the 5-position of the thiazolidinone ring is critical for maintaining planar conjugation, which enhances intermolecular interactions and biological activity . The propanoic acid group improves aqueous solubility and bioavailability, making it a candidate for therapeutic applications. Synthesis typically involves microwave-assisted reactions, such as sulfur-nitrogen displacement with secondary amines, yielding high purity products (e.g., 62–96% yields) .

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C20H20N4O4S2/c25-16(26)7-11-24-19(28)14(30-20(24)29)12-13-17(22-8-3-1-4-9-22)21-15-6-2-5-10-23(15)18(13)27/h2,5-6,10,12H,1,3-4,7-9,11H2,(H,25,26)/b14-12-

InChI Key

PINJUEZXLSJKEQ-OWBHPGMISA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.

    Introduction of the Pyrido[1,2-a]pyrimidine Moiety: This can be achieved through a condensation reaction between a pyrido[1,2-a]pyrimidine derivative and an appropriate aldehyde or ketone.

    Formation of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the pyrido[1,2-a]pyrimidine moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.

    Reduction: Products may include alcohols and amines.

    Substitution: Products may include substituted thiazolidines and pyrido[1,2-a]pyrimidines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Biology and Medicine

    Drug Development: The compound has potential as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving thiazolidine and pyrido[1,2-a]pyrimidine moieties.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of polymers with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Solubility and Bioavailability

  • The target compound’s propanoic acid group confers higher aqueous solubility (~2.5 mg/mL predicted) compared to ester or amide derivatives (e.g., ethyl ester analogs in show <0.1 mg/mL solubility) .
  • Morpholine-substituted analogs (e.g., 5a) exhibit moderate solubility (~1.2 mg/mL) due to reduced polarity .

Computational and Pharmacokinetic Insights

  • Molecular docking studies () suggest the target compound’s pyrido-pyrimidinone scaffold forms π-π stacking with kinase active sites, while the thioxo group enhances Van der Waals interactions .
  • ADMET predictions indicate moderate plasma protein binding (~85%) and low hepatotoxicity risk (compared to chlorophenyl derivatives in , which show higher toxicity) .

Biological Activity

The compound 3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (commonly referred to by its ChemDiv ID Y070-0835) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4S2C_{21}H_{22}N_{4}O_{4}S_{2}. The structure features multiple pharmacologically relevant moieties, including a piperidine ring and thiazolidine derivatives, which are known for their diverse biological activities.

Structural Representation

PropertyDescription
Molecular FormulaC21H22N4O4S2C_{21}H_{22}N_{4}O_{4}S_{2}
IUPAC Name3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
ChemDiv IDY070-0835

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of thiazolidines are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.

In vitro assays have demonstrated that compounds structurally related to Y070-0835 show varying degrees of COX-II inhibitory activity:

CompoundIC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

This data suggests that Y070-0835 may possess comparable or superior anti-inflammatory properties when synthesized and tested.

Antimicrobial Activity

Compounds containing piperidine and thiazolidine rings have been noted for their antimicrobial effects. A study focusing on synthesized piperidine derivatives showed promising results against various bacterial strains, indicating that Y070-0835 may also exhibit antibacterial activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. For example, derivatives similar to Y070-0835 were evaluated for acetylcholinesterase (AChE) inhibition, which is relevant in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on COX-II Inhibition : A recent study evaluated several thiazolidine derivatives for their COX-II inhibitory activity. Among these compounds, one derivative exhibited an IC50 value of 0.52 μM, indicating strong potential as a non-steroidal anti-inflammatory drug (NSAID) .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of piperidine-based compounds against common pathogens. The results indicated significant inhibition at concentrations as low as 10 μg/mL .

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